molecular formula C21H25N3O4S B2465780 N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923178-29-4

N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2465780
CAS No.: 923178-29-4
M. Wt: 415.51
InChI Key: FWNHFFAPPDFKQU-UHFFFAOYSA-N
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Description

N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group at the phenyl ring, a butanoyl substituent at the pyrazole nitrogen, and a 4-methoxyphenyl moiety at the 5-position of the dihydropyrazole core. This structure positions it within a class of compounds investigated for diverse pharmacological activities, including antiviral, enzyme inhibitory, and cytotoxic properties.

Properties

IUPAC Name

N-[3-[2-butanoyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-6-21(25)24-20(15-9-11-18(28-2)12-10-15)14-19(22-24)16-7-5-8-17(13-16)23-29(3,26)27/h5,7-13,20,23H,4,6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHFFAPPDFKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be achieved through a multi-step process:

  • Formation of the pyrazole ring: : This can be done by reacting hydrazine hydrate with an appropriate β-keto ester under acidic conditions.

  • Butanoylation: : The pyrazole intermediate is then acylated with butanoyl chloride in the presence of a base, such as pyridine, to obtain the butanoylated pyrazole.

  • Methoxyphenyl addition:

  • Methanesulfonamide attachment: : Finally, the compound is reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.

Industrial Production Methods

The industrial production of this compound would require optimization of the synthetic steps for scalability and cost-efficiency. Techniques such as flow chemistry and continuous processing might be employed to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the methoxy group, forming the corresponding phenol derivative.

  • Reduction: : The carbonyl group in the butanoyl chain can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methanesulfonamide group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as Jones reagent or potassium permanganate.

  • Reduction: : Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Phenol derivatives: from oxidation.

  • Alcohol derivatives: from reduction.

  • Substituted sulfonamides: from nucleophilic substitution.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . Molecular docking studies suggest that N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may act as a 5-lipoxygenase inhibitor, providing a basis for its anti-inflammatory effects .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Similar sulfonamide derivatives have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the pyrazole moiety is particularly notable for its role in enhancing cytotoxicity against cancer cells.

Antimicrobial Effects

Pyrazole derivatives are known for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit bacterial growth and combat infections . This application is particularly relevant in the context of rising antibiotic resistance.

Case Study on Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated that similar pyrazole derivatives exhibited significant inhibition of inflammatory markers in vitro. The research utilized molecular docking techniques to predict binding affinities to COX enzymes, confirming the potential of this compound as an effective anti-inflammatory agent .

Anticancer Evaluation

Another investigation focused on evaluating the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these derivatives induced apoptosis through the activation of caspases, suggesting a pathway by which this compound could exert anticancer effects .

Mechanism of Action

The exact mechanism by which N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects would depend on the biological target:

  • Molecular targets: : Pyrazole-containing compounds often interact with enzymes and receptors. Potential targets could include kinases or G-protein coupled receptors.

  • Pathways involved: : Inhibition or modulation of specific biochemical pathways, such as inflammation or cell proliferation, depending on the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name R1 (Acyl Group) R2 (Aryl Group) Key Findings/Activities Reference
N-{3-[1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Benzoyl 2-Ethoxyphenyl Demonstrated strong binding to MPXV DPol and A42R proteins; antiviral potential .
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl 2-Methylphenyl Structural analog with potential metabolic stability due to branched acyl chain .
N-{3-[1-(2-Chloroacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Chloroacetyl 4-Methoxyphenyl Electrophilic chloroacetyl group may enhance reactivity or covalent binding .
N-{3-[5-(4-Dimethylaminophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methylsulfonyl 4-Dimethylaminophenyl Polar dimethylamino group could improve solubility and target interactions .
N-{3-[5-Phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Phenylsulfonyl Phenyl Higher hydrophobicity (predicted density: 1.37 g/cm³) .

Key Trends in Bioactivity and Physicochemical Properties

Benzoyl (): Aromatic acyl groups may enhance π-π stacking with protein targets but could reduce metabolic stability . Chloroacetyl (): Electrophilic substituents like chloroacetyl may confer covalent binding capabilities, useful in irreversible enzyme inhibition .

2-Ethoxyphenyl (): Ethoxy groups increase steric hindrance, which may alter binding kinetics .

Sulfonamide Variations :

  • Methanesulfonamide (common in all listed compounds) is a potent pharmacophore for carbonic anhydrase inhibition and sulfotransferase interactions . Substitution with bulkier groups (e.g., phenylsulfonyl in ) increases hydrophobicity, impacting bioavailability .

Biological Activity

N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known by its CAS number 923178-29-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S with a molecular weight of 415.5 g/mol. Its structure includes a pyrazole ring, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Pyrazole derivatives have been shown to exhibit various pharmacological effects, including:

  • Antitumor Activity : Compounds with pyrazole moieties have demonstrated inhibitory effects on tumor cell growth. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is critical for cancer cell division and growth .
  • Antimicrobial Properties : Some synthesized pyrazole carboxamides have exhibited notable antifungal and antibacterial activities . This suggests that this compound may also possess similar properties.

Biological Activity Data

The following table summarizes the biological activities reported for related pyrazole compounds:

Compound Activity Target Cells IC50 (μM)
5bAntitumorK562 (leukemia)0.021
5aAntitumorA549 (lung cancer)0.69
7aiAntifungalVarious fungiNot specified

The data indicates that pyrazole derivatives can be potent inhibitors of cancer cell lines and exhibit antifungal properties.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Activity : A study evaluated various pyrazole derivatives against human breast cancer (MCF-7) and leukemia (K562) cell lines. Compound 5b showed significant potency with an IC50 value as low as 0.021 μM against K562 cells, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Research on synthesized pyrazole carboxamides revealed that certain compounds displayed significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium solani. This suggests the potential application of these compounds in treating fungal infections.

Q & A

Q. Table 1: Key DFT Parameters for Reactivity Analysis

ParameterValue (eV)Relevance
HOMO-LUMO Gap3.8Indicates kinetic stability
Global Electrophilicity1.5Predicts susceptibility to nucleophiles

Advanced: How can reaction byproducts be systematically identified during synthesis?

Methodological Answer:

  • Analytical Workflow:
    • LC-MS/MS : Detect low-abundance byproducts using high-resolution Q-TOF instruments .
    • Preparative HPLC : Isolate intermediates with a C18 column (5 μm, 250 mm) and acetonitrile/water gradients.
    • NMR-guided Fractionation : Assign structures of unknown peaks via 1H-NMR spiking experiments .
  • Case Study:
    • A common byproduct, N-aryl sulfonamide dimer , forms via oxidative coupling; suppress using argon atmosphere .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how are contradictions in data addressed?

Methodological Answer:

  • Assay Design:
    • Enzyme Inhibition (IC50): Use fluorogenic substrates for real-time kinetics (e.g., COX-2 inhibition assays) .
    • Cytotoxicity Screening: Validate with MTT assay in multiple cell lines (e.g., HeLa, MCF-7) .
  • Addressing Data Contradictions:
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
    • Replicate under standardized O2 levels to mitigate redox-sensitive false positives .

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